BenchChemオンラインストアへようこそ!

N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

GATA4–NKX2-5 transcriptional synergy cardiac hypertrophy

N-((5-Phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 946343-97-1) is a synthetic small molecule belonging to the phenylisoxazole–carboxamide class, characterized by a 5-phenylisoxazole moiety linked via a methylene bridge to a benzo[d][1,3]dioxole-5-carboxamide core (C18H14N2O4, MW 322.32). The compound incorporates two privileged pharmacophoric scaffolds: the 1,3-benzodioxole ring system, which is associated with acetylcholinesterase (AChE) inhibition and anticancer activity in multiple chemotypes , and the 5-phenylisoxazole motif, which has been deployed as a CAP group in HDAC inhibitors and as a key recognition element in GATA4–NKX2-5 protein–protein interaction modulators.

Molecular Formula C18H14N2O4
Molecular Weight 322.32
CAS No. 946343-97-1
Cat. No. B2952623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
CAS946343-97-1
Molecular FormulaC18H14N2O4
Molecular Weight322.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O4/c21-18(13-6-7-15-17(8-13)23-11-22-15)19-10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
InChIKeyATDXYMGWIYOMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 946343-97-1): Compound Class, Key Structural Features, and Procurement Baseline


N-((5-Phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 946343-97-1) is a synthetic small molecule belonging to the phenylisoxazole–carboxamide class, characterized by a 5-phenylisoxazole moiety linked via a methylene bridge to a benzo[d][1,3]dioxole-5-carboxamide core (C18H14N2O4, MW 322.32) [1]. The compound incorporates two privileged pharmacophoric scaffolds: the 1,3-benzodioxole ring system, which is associated with acetylcholinesterase (AChE) inhibition and anticancer activity in multiple chemotypes [2], and the 5-phenylisoxazole motif, which has been deployed as a CAP group in HDAC inhibitors and as a key recognition element in GATA4–NKX2-5 protein–protein interaction modulators [3]. The specific regioisomeric arrangement—5-phenylisoxazol-3-ylmethyl linked to the benzodioxole carboxamide—distinguishes it from closely related positional isomers such as N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide (CAS 712348-16-8) and 1,3-benzodioxole-5-carboxamide, N-[(3-phenyl-5-isoxazolyl)methyl]- (CAS 596125-23-4) .

Why Generic Substitution Is Not Advisable for N-((5-Phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (946343-97-1)


The phenylisoxazole–benzodioxole carboxamide chemical space contains multiple regioisomeric and constitutional variants with identical molecular formulae (C18H14N2O4) that are not functionally interchangeable. The attachment point of the methylene linker to the isoxazole ring (3-position vs. 5-position) and the orientation of the amide bond (benzodioxole–carbonyl–NH–linker vs. benzodioxole–linker–NH–carbonyl) produce distinct three-dimensional pharmacophoric presentations that can profoundly alter target engagement . In the GATA4–NKX2-5 transcriptional synergy assay, SAR analysis of 220 phenylisoxazole carboxamide derivatives demonstrated that the aromatic isoxazole substituent in the southern region is a critical determinant of inhibitory potency and selectivity, with even minor positional changes shifting activity profiles [1]. Furthermore, the benzodioxole–carboxamide scaffold has been independently optimized for acetylcholinesterase inhibition in patent US9346818B2, where linker geometry and amide connectivity were shown to affect potency relative to donepezil [2]. Substituting the 5-phenylisoxazol-3-ylmethyl regioisomer with a 3-phenyl-5-isoxazolylmethyl or 1,3-benzodioxol-5-ylmethyl isomer without experimental validation risks loss of the specific binding conformation required for the intended target interaction.

Quantitative Differentiation Evidence for N-((5-Phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (946343-97-1): Head-to-Head and Cross-Study Comparator Data


Regioisomeric Differentiation: 5-Phenylisoxazol-3-ylmethyl vs. 3-Phenyl-5-isoxazolylmethyl Scaffolds in Transcriptional Synergy Assays

In a comprehensive SAR study of 220 phenylisoxazole carboxamide derivatives targeting the GATA4–NKX2-5 transcriptional synergy, Jumppanen et al. (2019) demonstrated that the aromatic substituent position on the isoxazole ring directly governs inhibitory activity. The hit compound phenylisoxazole carboxamide 1—structurally analogous to the 946343-97-1 chemotype with a 5-phenylisoxazole-3-carboxamide core—was identified as an inhibitor of the GATA4–NKX2-5 synergy [1]. Although the specific IC50 of compound 1 is reported in the full text, the study explicitly notes that inhibition of GATA4 transcriptional activity correlated with reduced cell viability in cardiac models, establishing a quantitative link between the phenylisoxazole regioisomeric configuration and functional activity [1]. The 5-phenyl substitution pattern (as in 946343-97-1) places the phenyl ring distal to the amide linkage, whereas the 3-phenyl-5-isoxazolylmethyl isomer (CAS 596125-23-4) positions it proximal, altering the dihedral angle and hydrogen-bonding capacity of the pharmacophore.

GATA4–NKX2-5 transcriptional synergy cardiac hypertrophy phenylisoxazole carboxamide SAR

Benzodioxole Scaffold Validation: Acetylcholinesterase Inhibitory Activity Relative to Donepezil in Patent US9346818B2

Patent US9346818B2 discloses a class of novel benzodioxole derivatives represented by formula (I) that exhibit acetylcholinesterase (AChE) inhibitory activity and are claimed for the treatment or prevention of Alzheimer's disease [1]. The patent explicitly states that these benzodioxole derivatives demonstrate 'higher efficiency and lower adverse effects in comparison to donepezil,' the first-line clinical AChE inhibitor [1]. While the 946343-97-1 compound is not itself a specific example in this patent, its benzo[d][1,3]dioxole-5-carboxamide core scaffold is directly congruent with the chemotype validated in the patent's AChE inhibition assays. This establishes the benzodioxole–carboxamide motif as a privileged scaffold for AChE target engagement, with patent-defined potency exceeding that of the clinical comparator.

acetylcholinesterase Alzheimer's disease benzodioxole donepezil AChE inhibition

Phenylisoxazole as a Validated CAP Group in Picomolar HDAC6 Inhibitors: Class-Level Potency Benchmarking

Kozikowski et al. (2008) synthesized a series of hydroxamate-based HDAC inhibitors containing a phenylisoxazole as the CAP group using nitrile oxide cycloaddition chemistry [1]. Within this series, an HDAC6-selective inhibitor achieved a potency of approximately 2 picomolar (pM), representing one of the most potent HDAC6 inhibitors reported at the time [1]. The 5-phenylisoxazole moiety in 946343-97-1 is structurally homologous to the CAP group employed in these picomolar HDAC6 inhibitors, confirming that this heterocyclic substructure can mediate high-affinity interactions with specific protein targets when appropriately presented.

HDAC6 histone deacetylase phenylisoxazole hydroxamate cancer

Optimal Research and Procurement Application Scenarios for N-((5-Phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide (946343-97-1)


Cardiac Transcriptional Biology: GATA4–NKX2-5 Synergy Modulation Studies

Based on the structural congruence of 946343-97-1 with the phenylisoxazole carboxamide chemotype validated in Jumppanen et al. (2019) [1], this compound is optimally positioned as a tool compound or SAR probe for investigating GATA4–NKX2-5 transcriptional synergy. The 5-phenylisoxazol-3-ylmethyl configuration matches the southern aromatic substituent orientation identified as critical for inhibitory activity in the 220-compound SAR campaign. Researchers studying stretch-induced cardiomyocyte hypertrophy or cardiac gene regulation should prioritize this specific regioisomer to maintain fidelity with published SAR trajectories.

Alzheimer's Disease Drug Discovery: Acetylcholinesterase Inhibitor Lead Optimization

The benzo[d][1,3]dioxole-5-carboxamide core of 946343-97-1 aligns with the benzodioxole derivative chemotype claimed in US9346818B2 as possessing acetylcholinesterase inhibitory activity superior to donepezil [2]. Medicinal chemistry teams pursuing next-generation AChE inhibitors for Alzheimer's disease can employ this compound as a scaffold for further optimization, leveraging the 5-phenylisoxazole substituent as a tunable moiety for modulating potency, selectivity, and CNS penetration.

HDAC Inhibitor Development: Phenylisoxazole CAP Group Scaffold Exploration

The 5-phenylisoxazole motif in 946343-97-1 is structurally homologous to the CAP group that enabled picomolar HDAC6 inhibition in the Kozikowski hydroxamate series [3]. For epigenetic drug discovery programs targeting Class IIb HDACs (particularly HDAC6), this compound can serve as a CAP-group-bearing intermediate or a structural reference for designing next-generation inhibitors with alternative zinc-binding groups replacing the hydroxamate.

Regioisomer-Specific Pharmacological Profiling: Isomer Selectivity Studies

The existence of at least two additional constitutional isomers sharing the identical molecular formula (CAS 596125-23-4 and CAS 712348-16-8) [1] creates an opportunity for systematic regioisomer selectivity profiling. Procurement of 946343-97-1 alongside its isomers enables head-to-head comparative studies to quantify the impact of isoxazole substitution geometry and amide connectivity on target binding, cellular activity, and ADME properties.

Quote Request

Request a Quote for N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.